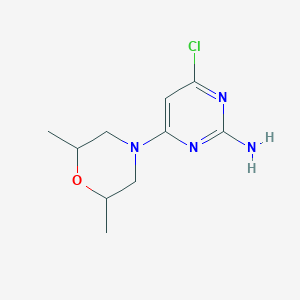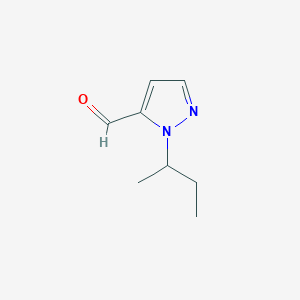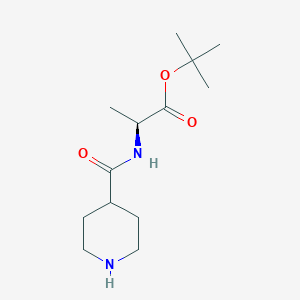
Phenyl(1H-1,2,3,4-Tetrazol-5-yl)methanamin-Hydrochlorid
Übersicht
Beschreibung
Phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride is a chemical compound that is part of a class of compounds known as tetrazoles . Tetrazoles are nitrogen-rich heterocycles that have a wide range of applications due to their diverse biological activities . They are used in various fields such as material and medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung und -entwicklung
Tetrazole, einschließlich Phenyltetrazole, werden in der medizinischen Chemie häufig aufgrund ihrer bioisosteren Eigenschaften mit Carbonsäuren verwendet. Sie können die Größe, Form, Ladungsverteilung, Polarität, Wasserstoffbrückenbindung und hydrophobe Wechselwirkungen sowohl von Liganden (Arzneimitteln) als auch von Rezeptoren (Zielstellen) beeinflussen, was für das Arzneimittel-Design entscheidend ist .
Antimikrobielle Mittel
Von Tetrazolen abgeleitete Verbindungen haben eine antimikrobielle Aktivität gezeigt. Beispielsweise zeigte eine Studie zur Synthese und antimikrobiellen Aktivität bestimmter Tetrazolderivate vielversprechende Ergebnisse gegen verschiedene mikrobielle Stämme .
Organische Synthese
Tetrazole dienen als vielseitige Zwischenprodukte in der organischen Synthese. Sie können an verschiedenen chemischen Reaktionen teilnehmen und so Wege zur Synthese einer Vielzahl von chemischen Strukturen eröffnen, die in verschiedenen wissenschaftlichen Bereichen nützlich sind .
Antikrebsanwendungen
Einige Phenyltetrazolderivate wurden synthetisiert, um entzündungshemmende Eigenschaften aufzuweisen. Diese Verbindungen können potenzielle Kandidaten für die Entwicklung neuer entzündungshemmender Medikamente sein .
Wirkmechanismus
Target of Action
Phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride is a novel compound with potential antifungal activity . Its primary targets are likely to be fungal pathogens such as Candida albicans and Aspergillus niger . These organisms are responsible for a variety of fungal infections, particularly in immunocompromised individuals .
Mode of Action
It is known that tetrazole derivatives can act as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry . This suggests that the compound may interact with its targets by mimicking the structure and function of carboxylic acids, thereby inhibiting essential metabolic processes within the fungal cells .
Biochemical Pathways
Given its potential antifungal activity, it is likely that it interferes with pathways essential for the growth and survival of fungal cells
Result of Action
Given its potential antifungal activity, it is likely that it inhibits the growth of fungal cells, leading to their death
Biochemische Analyse
Biochemical Properties
Phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the behavior of these functional groups in biological systems . This compound has been shown to interact with enzymes such as cyclooxygenase, where it can inhibit the enzyme’s activity, leading to anti-inflammatory effects . Additionally, phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride can bind to receptor proteins, influencing signal transduction pathways and modulating cellular responses.
Cellular Effects
The effects of phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving inflammatory responses . By inhibiting enzymes like cyclooxygenase, it can reduce the production of pro-inflammatory mediators, thereby modulating the inflammatory response. Furthermore, phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride exerts its effects through several mechanisms. One key mechanism is the inhibition of enzyme activity, such as cyclooxygenase, by binding to the enzyme’s active site and preventing substrate access . This binding interaction is facilitated by the tetrazole ring, which can form stable complexes with the enzyme. Additionally, phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride can modulate gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory activity, without significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to tissues and organs. Threshold effects have been noted, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
Phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride is involved in several metabolic pathways. It can interact with enzymes and cofactors that are part of these pathways, influencing metabolic flux and metabolite levels . For example, the compound’s interaction with cyclooxygenase can affect the production of prostaglandins, which are important mediators of inflammation and other physiological processes. Additionally, phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride may be metabolized by liver enzymes, leading to the formation of various metabolites that can have distinct biological activities.
Transport and Distribution
The transport and distribution of phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or through passive diffusion . Once inside the cell, it can interact with binding proteins that influence its localization and accumulation. The distribution of phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride within tissues can also affect its efficacy and toxicity, with certain tissues potentially accumulating higher concentrations of the compound.
Subcellular Localization
The subcellular localization of phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride can impact its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, it may be found in the cytoplasm or other organelles, where it can influence various cellular processes.
Eigenschaften
IUPAC Name |
phenyl(2H-tetrazol-5-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5.ClH/c9-7(8-10-12-13-11-8)6-4-2-1-3-5-6;/h1-5,7H,9H2,(H,10,11,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJCHWUFIIPSSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NNN=N2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
437768-48-4 | |
| Record name | 2H-Tetrazole-5-methanamine, α-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=437768-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Isopropylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1391372.png)
![2-[Difluoro(phenyl)methyl]pyridine](/img/structure/B1391373.png)
![3,9-Diazaspiro[5.5]undecane-2,4-dione hydrochloride](/img/structure/B1391374.png)





![[4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid](/img/structure/B1391383.png)





